Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester
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Overview
Description
Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester typically involves the reaction of trichloromethyl thiol with O,O-dibutyl phosphorodithioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester involves its ability to form stable complexes with metal ions. This interaction can inhibit or promote various biochemical pathways depending on the specific metal and biological context. The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl dithiophosphate: Similar in structure but with ethyl groups instead of butyl groups.
[(Trichloromethyl)dithio]thiophosphonic acid O,O-bis(2-ethylhexyl) ester: Similar in structure but with 2-ethylhexyl groups instead of butyl groups.
Uniqueness
Phosphoro(dithioperoxo)thioic acid, O,O-dibutyl SS-(trichloromethyl) ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Properties
CAS No. |
72121-82-5 |
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Molecular Formula |
C9H18Cl3O2PS3 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
dibutoxy-sulfanylidene-(trichloromethyldisulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O2PS3/c1-3-5-7-13-15(16,14-8-6-4-2)18-17-9(10,11)12/h3-8H2,1-2H3 |
InChI Key |
LOSNKEHQZKLMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(OCCCC)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
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